Cas no 462068-06-0 (5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one)

5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a pyridinylmethylamino substituent, which may enhance binding affinity to biological targets, particularly in the development of enzyme inhibitors or receptor modulators. The quinolin-2(1H)-one core provides a stable scaffold for further functionalization, while the dimethyl groups at positions 5 and 7 can influence electronic and steric properties. This compound is of interest for its potential as a lead structure in drug discovery, offering opportunities for optimization in pharmacokinetic and pharmacodynamic profiles. Suitable for research use in biochemical assays and structure-activity relationship studies.
5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one structure
462068-06-0 structure
Product name:5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one
CAS No:462068-06-0
MF:C18H19N3O
MW:293.362963914871
MDL:MFCD02592248
CID:3074439
PubChem ID:864583

5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one
    • AKOS000300562
    • 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
    • Oprea1_832289
    • 462068-06-0
    • 5,7-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
    • MDL: MFCD02592248
    • Inchi: InChI=1S/C18H19N3O/c1-12-6-13(2)16-8-15(18(22)21-17(16)7-12)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22)
    • InChI Key: FBZFAINEFHYPNQ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C2C=C(CNCC3=CN=CC=C3)C(=NC2=C1)O)C

Computed Properties

  • Exact Mass: 293.152812238Da
  • Monoisotopic Mass: 293.152812238Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54Ų

5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM262213-5g
5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one
462068-06-0 97%
5g
$825 2021-08-18
Matrix Scientific
008257-1g
5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
462068-06-0
1g
$378.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629686-5g
5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one
462068-06-0 98%
5g
¥9156.00 2024-05-12
Chemenu
CM262213-1g
5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one
462068-06-0 97%
1g
$326 2022-06-11

Additional information on 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one

Research Brief on 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one (CAS: 462068-06-0): Recent Advances and Applications

The compound 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one (CAS: 462068-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This quinoline derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a lead compound in drug discovery. This research brief aims to summarize the latest findings related to this compound, highlighting its pharmacological properties and potential clinical applications.

Recent synthetic approaches to 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one have been optimized to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel one-pot synthesis method that reduces the number of steps and minimizes byproduct formation. The method involves the condensation of 5,7-dimethylquinolin-2(1H)-one with pyridin-3-ylmethylamine in the presence of a mild reducing agent, achieving a yield of over 85%. This advancement is particularly significant for scaling up production for preclinical studies.

In terms of biological activity, 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one has shown potent inhibitory effects on several kinase targets, including JAK2 and FLT3, which are implicated in hematological malignancies. A recent in vitro study demonstrated that the compound exhibits an IC50 of 12 nM against JAK2, making it a promising candidate for the treatment of myeloproliferative disorders. Additionally, its selectivity profile was found to be favorable, with minimal off-target effects on other kinases, as reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters.

Pharmacokinetic studies have also been conducted to evaluate the compound's suitability for oral administration. A preclinical study in rats revealed that 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one has good bioavailability (approximately 60%) and a half-life of 4.5 hours, which is conducive to once-daily dosing. These findings were published in the European Journal of Pharmaceutical Sciences (2023) and suggest that the compound has favorable drug-like properties for further development.

Despite these promising results, challenges remain in the development of 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one as a therapeutic agent. For instance, its solubility in aqueous solutions is limited, which may affect formulation development. Recent research has explored the use of prodrug strategies and nanoparticle-based delivery systems to address this issue. A 2024 study in Molecular Pharmaceutics reported that a phosphate prodrug of the compound exhibited significantly improved solubility without compromising its kinase inhibitory activity.

In conclusion, 5,7-Dimethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one (CAS: 462068-06-0) represents a promising scaffold for the development of kinase inhibitors with potential applications in oncology. Recent advances in its synthesis, biological evaluation, and formulation strategies have laid a solid foundation for further preclinical and clinical studies. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in animal models of disease to accelerate its transition into clinical trials.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd